molecular formula C10H14FNO2 B1485160 2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine CAS No. 2098125-91-6

2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine

Cat. No.: B1485160
CAS No.: 2098125-91-6
M. Wt: 199.22 g/mol
InChI Key: ZRCIADCXOOZLCC-UHFFFAOYSA-N
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Description

2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine is a chemical compound characterized by its unique structure, which includes a fluorine atom, an ethoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorophenol and 2-chloroethanol.

  • Reaction Conditions: The two starting materials are reacted under basic conditions, often using a strong base like potassium carbonate (K2CO3) and a suitable solvent such as dimethylformamide (DMF).

  • Intermediate Formation: The reaction results in the formation of 2-fluoroethoxyphenol.

  • Amination: The intermediate is then subjected to amination using ethylenediamine under elevated temperatures and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Fluorinated aromatic compounds.

Scientific Research Applications

2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound may serve as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2-Fluoroethoxybenzene: Similar structure but lacks the amine group.

  • 4-(2-Fluoroethoxy)aniline: Similar structure but with a different position of the amine group.

  • 2-(4-Fluorophenoxy)ethan-1-amine: Similar structure but without the ethoxy group.

This comprehensive overview highlights the significance of 2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

2-[4-(2-fluoroethoxy)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c11-5-7-13-9-1-3-10(4-2-9)14-8-6-12/h1-4H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCIADCXOOZLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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